molecular formula C17H13ClN4S B11256459 3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11256459
M. Wt: 340.8 g/mol
InChI Key: KFHUZCNXMYWSBR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, and it has substituents at the 3 and 6 positions, specifically a 4-chlorophenyl and a 4-methylphenyl group, respectively. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired compound with excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory-scale and industrial-scale production.

Chemical Reactions Analysis

3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and specific ring systems, which contribute to their unique chemical and biological properties

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13ClN4S/c1-11-2-4-12(5-3-11)15-10-23-17-20-19-16(22(17)21-15)13-6-8-14(18)9-7-13/h2-9H,10H2,1H3

InChI Key

KFHUZCNXMYWSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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